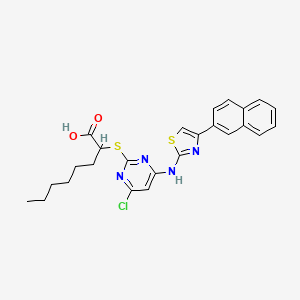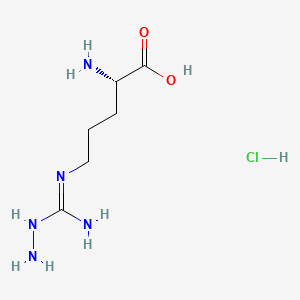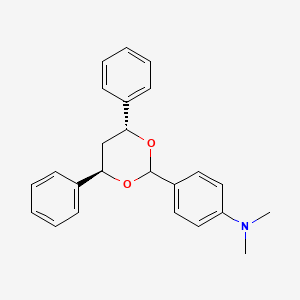
transpDMA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TranspDMA, also known as 4-[(4R,6R)-4,6-Diphenyl-1,3-dioxan-2-yl]-N,N-dimethyl-benzenamine, is a chemical compound with the empirical formula C24H25NO2 . It is a constitutive androstane receptor (CAR) agonist that inhibits FOXO1 and HNF4 driven expression of the gluconeogenesis PEPCK and glucose-6-phosphatase . transpDMA has been shown to reduce blood glucose levels, insulin sensitivity, and weight gain in rats fed a high-fat diet .
Molecular Structure Analysis
The molecular structure of transpDMA is determined by its chemical formula, C24H25NO2 . Various molecular descriptors can be defined for it, such as structural formula and different dimensional QSAR descriptors . The molecular weight of transpDMA is 359.46 .Physical And Chemical Properties Analysis
TranspDMA is a white to beige powder that is soluble in DMSO . It has a molecular weight of 359.46 and its assay is ≥98% (HPLC) . Other physical and chemical properties such as melting point, boiling point, and specific gravity are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Activation of Constitutive Androstane Receptor : A study by Pustylnyak et al. (2011) explored the effect of several analogs of 2,4,6-triphenyldioxane-1,3, including transpDMA, on the activation of the constitutive androstane receptor (CAR) in rat liver. They found that transpDMA, among other compounds, stimulated nuclear accumulation of CAR and evoked CAR receptor PBREM-binding activity in rat liver, suggesting its role in modulating gene expression related to CAR (Pustylnyak et al., 2011).
Influence on Gluconeogenic Genes : Another study by Yarushkin, Kachaylo, and Pustylnyak (2013) investigated the effects of transpDMA, a CAR activator, on gluconeogenic genes in rat livers. The research suggested that transpDMA impacts the expression of phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), two key enzymes in gluconeogenesis (Yarushkin, Kachaylo, & Pustylnyak, 2013).
Nanomaterials for Gene Delivery and Bioimaging : A study by Cheng et al. (2014) described the creation of a multifunctional gene delivery system using polycation-b-polysulfobetaine block copolymer grafted luminescent carbon dots, where one component is poly[2-(dimethylamino)ethyl methacrylate]-b-poly[N-(3-(methacryloylamino)propyl)-N,N-dimethyl-N-(3-sulfopropyl)ammonium hydroxide] (PDMAEMA-b-PMPDSAH). This study indicates a potential application of similar compounds in biomedical research (Cheng et al., 2014).
Eigenschaften
IUPAC Name |
4-[(4R,6R)-4,6-diphenyl-1,3-dioxan-2-yl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2/c1-25(2)21-15-13-20(14-16-21)24-26-22(18-9-5-3-6-10-18)17-23(27-24)19-11-7-4-8-12-19/h3-16,22-24H,17H2,1-2H3/t22-,23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRMPIVJJKXQPC-DHIUTWEWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2OC(CC(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C2O[C@H](C[C@@H](O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
transpDMA | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-bromo-guanosinecyclic3',5'-[(R)-(hydrogenphosphorothioate)],monosodiumsalt](/img/structure/B560352.png)
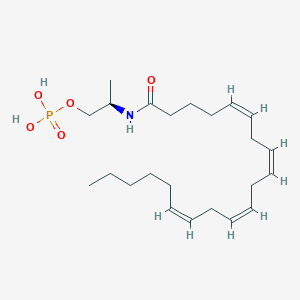
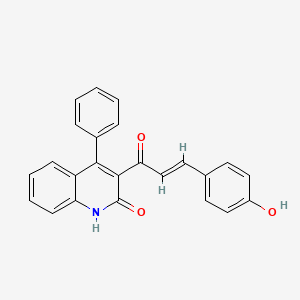
![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide](/img/structure/B560357.png)
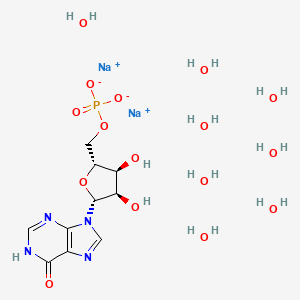
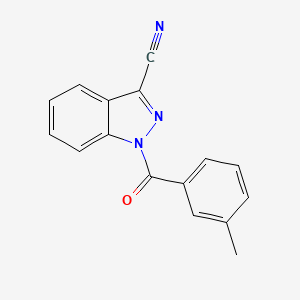
![[3-(3-carbamoylphenyl)phenyl] N-(6-phenylhexyl)carbamate](/img/structure/B560362.png)
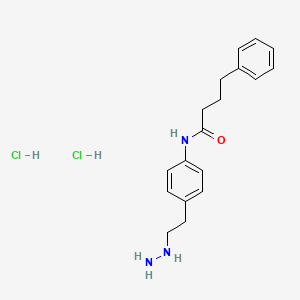

![3-[4-[1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl]phenyl]benzoic acid](/img/structure/B560367.png)
![Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-](/img/structure/B560368.png)

